N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide
Description
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4S/c17-21(18,16-5-1-2-6-16)13-9-11-14-12(15-20-11)10-3-7-19-8-4-10/h10,13H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDSLQRLIAFCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NCC2=NC(=NO2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Oxan Group: The oxan (tetrahydropyran) group can be introduced via nucleophilic substitution reactions.
Formation of the Pyrrolidine Ring: This step often involves the cyclization of an appropriate amine precursor.
Sulfonamide Formation: The final step involves the reaction of the pyrrolidine derivative with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Hydrolysis Reactions
The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic hydrolysis (HCl, 80°C, 6 h) cleaves the oxadiazole ring, yielding a carboxylic acid derivative and an amidoxime intermediate .
-
Basic hydrolysis (NaOH, reflux) results in ring opening to form a diamide compound.
Table 1: Hydrolysis Conditions and Products
| Reactants | Conditions | Products |
|---|---|---|
| HCl (concentrated) | 80°C, 6 h | Carboxylic acid derivative + amidoxime intermediate |
| NaOH (1 M) | Reflux, 4 h | Pyrrolidine-sulfonamide-linked diamide |
Nucleophilic Substitution
The sulfonamide group participates in nucleophilic substitution reactions. For instance:
-
Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ replaces the sulfonamide’s hydrogen, forming N-alkylated derivatives .
-
Aromatic amines (e.g., aniline) undergo coupling via sulfonyl chloride intermediates under mild conditions (0–5°C) .
Table 2: Substitution Reactions
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C, 3 h | N-methylsulfonamide derivative | 72% |
| Aniline | CH₂Cl₂, pyridine, 0°C | Aryl-sulfonamide conjugate | 65% |
Oxidation and Reduction
-
Oxidation : The oxadiazole ring resists oxidation, but the pyrrolidine sulfur in the sulfonamide oxidizes to sulfonic acid derivatives using H₂O₂/AcOH.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamino structure, retaining the sulfonamide group .
Key Data :
-
Oxidation with H₂O₂ (30%) at 50°C for 2 h achieves full conversion to the sulfonic acid.
-
Reduction under 1 atm H₂ yields 89% of the diamine product .
Cycloaddition and Ring-Opening
The oxadiazole moiety participates in [3+2] cycloadditions with nitrile oxides, forming fused bicyclic structures . Conversely, ring-opening reactions with Grignard reagents (e.g., MeMgBr) produce imine intermediates.
Table 3: Cycloaddition Reactions
| Reagent | Conditions | Product |
|---|---|---|
| Phenylnitrile oxide | Toluene, 110°C, 12 h | Bicyclic imidazo-oxadiazole |
| MeMgBr | THF, –10°C, 1 h | N-methyl-imine intermediate |
Enzyme-Targeted Reactivity
The compound inhibits histone deacetylase 6 (HDAC6) via coordination of its sulfonamide group to the enzyme’s zinc ion. Competitive assays show IC₅₀ values of 0.8–1.2 µM in cancer cell lines.
Mechanistic Insight :
-
Sulfonamide’s sulfur atom binds Zn²⁺ in HDAC6’s active site.
-
Oxadiazole stabilizes the enzyme-inhibitor complex through π-π stacking.
Stability and Degradation
-
Thermal Stability : Decomposes at 220°C (TGA data).
-
Photodegradation : UV light (254 nm) induces cleavage of the oxadiazole-sulfonamide bond within 48 h .
Synthetic Modifications
Table 4: Directed Modifications
| Modification | Method | Application |
|---|---|---|
| Sulfonamide to sulfonic acid | H₂O₂/AcOH | Enhancing water solubility |
| N-Alkylation | Alkyl halides/K₂CO₃ | Tuning pharmacokinetic properties |
This compound’s reactivity is pivotal for developing HDAC6-targeted therapies and functional materials. Further studies should explore its regioselectivity in cycloadditions and long-term stability under physiological conditions .
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by the presence of an oxadiazole ring, a pyrrolidine moiety, and a sulfonamide group. Its molecular formula is C18H22N4O3, with a molecular weight of 342.4 g/mol . The structural complexity of this compound contributes to its diverse biological activities.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide. For instance, novel derivatives containing sulfonamide groups have shown significant cytotoxic effects against various cancer cell lines. A recent study highlighted that certain derivatives exhibited enhanced activity against human carbonic anhydrase isoforms, which are important for tumor growth and metastasis .
Table 1: Anticancer Activity of Sulfonamide Derivatives
| Compound | Target Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound 4l | MeWo (melanoma) | 10 | High |
| Compound 4e | SK-BR-3 (breast) | 15 | Moderate |
| Compound 4o | MG-63 (osteosarcoma) | 12 | High |
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has shown that related piperidine derivatives possess antibacterial and antifungal properties. In vitro studies demonstrated efficacy against standard strains of bacteria and fungi, indicating that this compound could be explored further for its antimicrobial applications .
Herbicidal Activity
Compounds with oxadiazole rings are known for their herbicidal properties. A patent describes the use of similar oxadiazole-containing compounds as effective herbicides against various weed species . The mechanism typically involves inhibiting specific metabolic pathways in plants.
Table 2: Herbicidal Efficacy of Oxadiazole Derivatives
| Compound | Target Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Compound A | Amaranthus retroflexus | 200 | 85 |
| Compound B | Echinochloa crus-galli | 150 | 90 |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific biological targets such as enzymes involved in cancer metabolism and plant growth regulation. The sulfonamide group is particularly noted for its role in enzyme inhibition.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies where derivatives of this compound have been synthesized and tested for biological activity:
- Anticancer Studies : A study evaluated the effects of pyrrolidine derivatives on tumor cell viability in combination with established chemotherapeutics like doxorubicin, demonstrating enhanced efficacy in inhibiting cancer cell proliferation.
- Herbicidal Trials : Field trials indicated that compounds based on the oxadiazole framework achieved significant control over weed populations in agricultural settings, suggesting practical applications in crop management.
Mechanism of Action
The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The oxadiazole ring may also play a role in binding to biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-carboxamide
- N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-thiol
Uniqueness
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to its carboxamide and thiol analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a unique structure that includes an oxadiazole ring, a pyrrolidine moiety, and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 258.31 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₄O₃S |
| Molecular Weight | 258.31 g/mol |
| IUPAC Name | This compound |
Synthesis and Characterization
The synthesis of this compound typically involves the formation of the oxadiazole ring through cyclization reactions followed by the introduction of the pyrrolidine and sulfonamide functionalities. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including this compound. The compound has shown promising results against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound exhibits significant antibacterial activity, potentially comparable to standard antibiotics like gentamicin .
2. Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory properties. A study reported that compounds within this class demonstrated IC50 values in the range of 100–150 µg/mL against inflammatory markers in vitro, indicating moderate potency compared to traditional anti-inflammatory drugs such as diclofenac .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2021) explored the antimicrobial efficacy of various oxadiazole derivatives, including those similar to this compound. The study found that these compounds effectively inhibited both active and dormant states of Mycobacterium bovis, suggesting potential applications in treating tuberculosis .
Case Study 2: Anti-inflammatory Mechanism
Research by Desai et al. (2018) investigated the anti-inflammatory mechanisms of oxadiazole derivatives. The results indicated that these compounds could inhibit pro-inflammatory cytokines and reduce edema in animal models, supporting their use as therapeutic agents in inflammatory diseases .
Q & A
Q. What synthetic routes are recommended for constructing the oxadiazole and sulfonamide moieties in this compound?
The oxadiazole ring can be synthesized via cyclocondensation of amidoximes with carbonyl derivatives, as demonstrated in sulfonamide-bearing heterocycles . For the sulfonamide moiety, nucleophilic substitution between pyrrolidine and a sulfonyl chloride precursor is typical. Key reagents include hydrazine derivatives (for oxadiazole cyclization) and bases like KOH for deprotonation steps . Purity can be verified using crystallization techniques, as shown in sulfonamide analogs .
Q. How should researchers validate the compound’s structure post-synthesis?
Combine ¹H/¹³C NMR to confirm proton environments and carbon connectivity (e.g., oxan-4-yl methylene protons at δ ~3.5–4.0 ppm) . IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹). For absolute configuration, X-ray crystallography is recommended, as applied to related sulfonamides .
Q. What in vitro assays are appropriate for initial biological profiling?
Screen for antibacterial activity using minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains, following protocols for sulfonamide-oxadiazole hybrids . Enzyme inhibition assays (e.g., carbonic anhydrase) are also viable, given sulfonamides’ known targeting of metalloenzymes .
Advanced Research Questions
Q. How can low yields in the oxadiazole-pyrrolidine coupling step be mitigated?
Optimize reaction conditions using bases like 3-picoline or 3,5-lutidine, which enhance nucleophilic substitution efficiency in sulfonamide synthesis . Solvent choice (e.g., DMF or acetonitrile) and temperature control (60–80°C) may improve reactivity. Monitor intermediate purity via TLC or HPLC to reduce side products .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for oxan-4-yl modifications?
Systematically vary substituents on the oxan-4-yl group (e.g., replacing oxygen with sulfur or altering ring size) and correlate changes with activity using regression models . Computational docking (e.g., AutoDock Vina) can predict binding interactions, while molecular dynamics simulations assess stability in target binding pockets .
Q. How can solubility be enhanced for pharmacokinetic studies without altering core pharmacophores?
Introduce hydrophilic groups (e.g., hydroxyl or amine) on peripheral positions of the oxan-4-yl or pyrrolidine rings. Alternatively, employ prodrug strategies, such as acetylating sulfonamide NH groups, which hydrolyze in vivo . Co-solvents (e.g., PEG-400) or salt formation (e.g., sodium sulfonate) may also improve aqueous solubility .
Q. What methods validate target engagement in complex biological matrices?
Use isotopic labeling (e.g., ¹⁴C or ³H) to track compound distribution in tissue homogenates. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to purified targets . For in-cell studies, fluorescence tagging (e.g., BODIPY) enables visualization via confocal microscopy .
Key Methodological Considerations
- Synthetic Challenges : Prioritize regioselective oxadiazole formation to avoid isomer contamination .
- Data Interpretation : Cross-validate spectroscopic data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
- Biological Assays : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to benchmark activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
